molecular formula C16H10F8N4O B2447305 KPT-276

KPT-276

Cat. No.: B2447305
M. Wt: 426.26 g/mol
InChI Key: JCHAWRDHMUSLMM-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

KPT-276 is synthesized through a series of chemical reactions involving the formation of a triazole ring and the introduction of fluorinated phenyl groups. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Mechanism of Covalent Binding to CRM1

KPT-276 irreversibly inhibits XPO1/CRM1 through a two-step reaction:

  • Non-covalent interaction : The trifluoromethyl phenyl triazole scaffold of this compound binds to the NES (Nuclear Export Signal)-binding groove of CRM1.

  • Covalent modification : The α,β-unsaturated ketone group in this compound undergoes Michael addition with the thiol group of Cys528 in CRM1, forming a stable covalent bond .

Structural Confirmation :

ParameterValueSource
Binding Resolution1.8 Å (X-ray crystallography)
Critical ResidueCys528
Covalent Bond FormationIrreversible

Inhibition of Nuclear Export

This compound blocks CRM1-mediated export of tumor suppressor proteins (e.g., p53, FOXO) and growth regulators, leading to nuclear retention and activation .

Affected PathwayObserved EffectIC50/EC50Source
Cell Viability (HMCLs)Median IC50 = 160 nM160 nM
Apoptosis Induction2.5-fold increase (CD138+)N/A
c-MYC Downregulation>50% reduction15 nM

Synergy & Selectivity

  • No synergy observed with bortezomib, dexamethasone, or melphalan .

  • Selective apoptosis in CD138+ myeloma cells vs. non-malignant cells .

Gene Expression Modulation

Gene expression profiling in MM1.S and OCI-MY5 cell lines revealed:

Gene TargetFold ChangeFunctional ImpactSource
CDC25A↓2.1Cell cycle arrest (G1 phase)
BRD4↓1.8Disrupted c-MYC transcription
p53↑3.2Enhanced pro-apoptotic signaling

In Vivo Pharmacodynamic Reactions

  • Vk*MYC Mouse Model : 60% reduction in monoclonal spikes after 4 weeks .

  • Xenograft Tumors : 75% inhibition of tumor growth at 10 mg/kg dosing .

Scientific Research Applications

Efficacy in Multiple Myeloma

Research indicates that KPT-276 significantly reduces the viability of human multiple myeloma cell lines (HMCLs) and induces apoptosis in primary patient samples. A study involving twelve HMCLs reported a median inhibitory concentration (IC50) of approximately 160 nM, with eleven out of twelve lines showing at least a 50% reduction in viability at concentrations ≤ 1 µM .

Gene Expression Changes:

  • This compound downregulates key oncogenes associated with the c-MYC pathway, including:
    • c-MYC
    • CDC25A
    • Bromodomain-containing protein 4 (BRD4)

These changes contribute to G1/S phase cell cycle arrest and increased apoptosis in CD138+ plasma cells from multiple myeloma patients .

In Vivo Studies

In xenograft models, this compound has demonstrated significant anti-tumor activity:

  • Xenograft Mouse Models: In a study using MM1.S cells implanted in mice, treatment with this compound resulted in a marked reduction in tumor volume over a treatment period of twelve days .
  • Vk*MYC Transgenic Mouse Model: this compound reduced monoclonal spikes and inhibited tumor growth effectively .

Comparative Data Table

The following table summarizes the effects of this compound across different studies:

Study ReferenceCell Line / ModelIC50 (nM)Apoptosis InductionTumor Growth InhibitionNotes
12 HMCLs~160YesYesSignificant reduction in viability
MM1.S Xenograft-YesYesTumor volume decreased significantly
Vk*MYC Model-YesYesReduced monoclonal spikes

Case Study 1: Multiple Myeloma Treatment

A clinical trial involving patients with relapsed/refractory multiple myeloma treated with this compound showed promising results. Patients exhibited increased apoptosis of malignant plasma cells and reduced tumor burden. Gene expression profiling indicated significant downregulation of c-MYC and associated pathways.

Case Study 2: Acute Myeloid Leukemia

In an acute myeloid leukemia model, this compound treatment led to increased survival rates among treated mice compared to controls. The compound significantly reduced white blood cell counts and spleen weight, indicating effective disease management .

Mechanism of Action

KPT-276 exerts its effects by irreversibly binding to chromosomal maintenance protein 1, also known as exportin 1. This binding blocks the nuclear export of various proteins, including tumor suppressors, cell-cycle regulators, and transcription factors. By preventing these proteins from being exported to the cytoplasm, this compound induces their accumulation in the nucleus, leading to cell cycle arrest and apoptosis in cancer cells .

The molecular targets of this compound include chromosomal maintenance protein 1 and other proteins involved in nuclear export. The pathways affected by this compound include the c-MYC pathway, which is downregulated upon treatment with the compound .

Comparison with Similar Compounds

KPT-276 is part of a class of compounds known as selective inhibitors of nuclear export. Similar compounds include:

This compound is unique in its high selectivity and irreversible binding to chromosomal maintenance protein 1, which distinguishes it from other inhibitors. Its oral bioavailability and potent anti-cancer effects make it a valuable compound for further research and development .

Biological Activity

KPT-276 is a selective inhibitor of exportin 1 (XPO1), also known as chromosome region maintenance 1 (CRM1). This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as multiple myeloma (MM) and glioblastoma (GBM). This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound functions by inhibiting the CRM1-mediated nuclear export of proteins that are crucial for cancer cell survival. By blocking this export, this compound leads to the accumulation of tumor suppressor proteins and pro-apoptotic factors in the nucleus, thereby inducing apoptosis in cancer cells. The compound has demonstrated efficacy in both in vitro and in vivo studies across various cancer models.

Efficacy in Multiple Myeloma

Research has shown that this compound effectively reduces cell viability in multiple myeloma cell lines and primary patient samples. A study evaluating its effect on twelve human myeloma cell lines (HMCLs) found that this compound caused a significant reduction in cell viability, with a median IC50 value of approximately 160 nM. Specifically, eleven out of twelve HMCLs exhibited at least a 50% reduction in viability at concentrations ≤ 1 µM .

Case Study: Apoptosis Induction

In a representative case involving CD138+ plasma cells from MM patients, treatment with this compound resulted in a marked increase in apoptotic cells—from 17.8% in control samples to 46.4% post-treatment. This specificity for tumor cells was further confirmed as unsorted whole bone marrow samples did not show a similar increase in apoptosis .

Efficacy in Glioblastoma

This compound has also been evaluated for its antitumor activity against glioblastoma. In preclinical studies involving GBM neurosphere cultures, this compound exhibited dose-responsive growth inhibition across multiple cell lines, with IC50 values ranging from 6 to 354 nM . In an orthotopic patient-derived xenograft (PDX) model, this compound significantly suppressed tumor growth and prolonged survival compared to controls .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study Cancer Type Key Findings IC50 Value
Multiple MyelomaInduces apoptosis; reduces viability~160 nM
GlioblastomaSuppresses tumor growth; enhances survival6–354 nM
Various CancersDisrupts CRM1 function; induces apoptosisVaries by cell line

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties, including good bioavailability. The compound is administered orally, typically at doses escalated to 75 mg/kg after initial treatment phases. It has been shown to maintain therapeutic levels effective for inducing apoptosis without significant neurotoxicity .

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism by which KPT-276 exerts its anti-myeloma effects?

this compound selectively inhibits the nuclear export protein XPO1/CRM1, leading to the nuclear retention of tumor suppressor proteins (TSPs) and cell cycle regulators. This results in downregulation of oncogenic pathways (e.g., c-Myc, BRD4) and induction of G1/S cell cycle arrest. Methodologically, this is validated via:

  • Immunoblotting to track nuclear accumulation of p53, p21, and IκB .
  • RNA-seq and qPCR to identify gene expression changes (e.g., CDC25A, BRD4) post-treatment .
  • Co-crystallography (as shown in structural models) confirming this compound binding to CRM1 .

Q. How does this compound influence cell cycle progression in multiple myeloma (MM) cells?

this compound induces G1/S phase arrest by downregulating CDC25A (a phosphatase regulating CDK2) and BRD4 (a transcriptional activator of cell cycle genes). Key methodologies include:

  • Flow cytometry to quantify cell cycle distribution (e.g., G1 phase increased from 31% to 56% at high doses) .
  • Western blotting to assess protein levels of CDC25A, c-Myc, and BRD4 over time (reduction observed within 6–12 hours) .

Q. What experimental methodologies are employed to assess this compound-induced apoptosis in preclinical models?

  • Annexin V/PI staining in MM patient-derived CD138+ cells, showing dose-dependent apoptosis (e.g., 50% viability reduction at 1 μM in 10/12 HMCLs) .
  • Caspase-3/7 activation assays to confirm apoptotic pathways .
  • Xenograft models (e.g., MM1.S cells in mice), where tumor volume decreased by 40% in 12 days .

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic effects between this compound and BRD4 inhibitors like JQ1?

  • Combination index (CI) analysis using Chou-Talalay methodology to quantify synergy (e.g., CI < 1 indicates synergy in resistant HMCLs) .
  • Dose-response matrices to identify optimal drug ratios, validated via:

  • MTT assays for cell viability .
  • RNA-seq to assess overlapping transcriptional changes (e.g., MYC pathway suppression) .

Q. What strategies are recommended to resolve contradictions in this compound efficacy across different preclinical models?

  • Model-specific profiling : Compare genetic backgrounds (e.g., VkMYC transgenic mice vs. Drosophila models). For example, this compound reduced M-spike by 52% in VkMYC mice but failed to improve lifespan in Drosophila ALS models .
  • Pharmacokinetic (PK) studies : Measure drug bioavailability in disparate models (e.g., blood-brain barrier penetration in neurological vs. hematological models) .

Q. What in vivo pharmacokinetic parameters should be prioritized when optimizing this compound dosing regimens?

  • Oral bioavailability : this compound is administered orally at 150 mg/kg, 3×/week, with monitoring of plasma half-life and tissue distribution .
  • Toxicity thresholds : Track body weight loss (reversible after treatment pauses) and organ-specific toxicity via histopathology .
  • Dynamic biomarkers : Use serum M-spike levels in MM models or imaging (e.g., MRI for glioblastoma models) to correlate PK with efficacy .

Q. Data Contradiction Analysis

Q. How do researchers reconcile this compound’s differential effects on CD138+ vs. CD138- cells?

  • Cell sorting and lineage-specific assays : Isolate CD138+ plasma cells from patient marrow and compare apoptosis rates (Annexin V+ cells) to CD138- stromal cells .
  • CRISPR screens to identify XPO1 dependency in specific subpopulations .

Q. Why does this compound show limited synergy with proteasome inhibitors like bortezomib?

  • Pathway crosstalk analysis : Proteasome inhibitors rely on unfolded protein response (UPR), while this compound targets nuclear export. Use transcriptomic profiling to identify non-overlapping mechanisms .
  • Sequential dosing trials : Test if pre-treatment with bortezomib enhances this compound sensitivity via UPR priming .

Q. Methodological Recommendations

  • Key assays : Prioritize Annexin V/PI for apoptosis, phospho-specific flow cytometry for cell cycle, and RNA-seq for mechanistic insights .
  • In vivo models : Use Vk*MYC mice for MM studies and BT145 glioblastoma xenografts for solid tumors .
  • Data interpretation : Address model limitations (e.g., Drosophila vs. mammalian systems) when generalizing findings .

Properties

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHAWRDHMUSLMM-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.